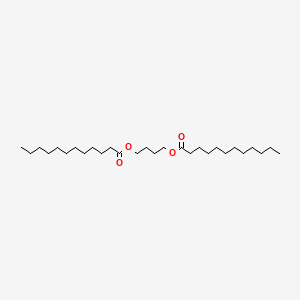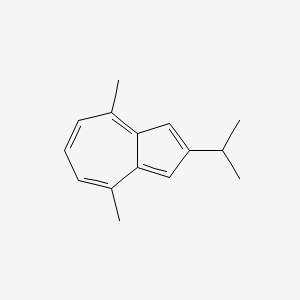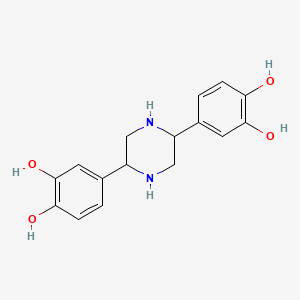
4,4'-(Piperazine-2,5-diyl)bis(benzene-1,2-diol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) is a synthetic compound with the molecular formula C₁₆H₁₈N₂O₄. It is also known as 2,5-Bis-(3,4-dihydroxyphenyl)piperazine. This compound is characterized by the presence of a piperazine ring substituted with two benzene-1,2-diol groups. It is often used as an impurity standard in the production of epinephrine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) typically involves the reaction of piperazine with 3,4-dihydroxybenzaldehyde under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid is often used to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene rings can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding dihydroxy derivative using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Acylated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for impurity analysis in epinephrine production.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Studied for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other complex molecules
Wirkmechanismus
The mechanism of action of 4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) is primarily related to its ability to undergo redox reactions. The hydroxyl groups on the benzene rings can donate electrons, making the compound a potential antioxidant. This property allows it to neutralize free radicals and reduce oxidative stress in biological systems. The piperazine ring may also interact with various molecular targets, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis-(3,4-dihydroxyphenyl)piperazine: A closely related compound with similar chemical properties.
Epinephrine Impurity F: Another compound used as a standard in epinephrine production.
Norepinephrine EP Impurity B: A related compound with similar structural features.
Uniqueness
4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) is unique due to its dual hydroxyl groups on the benzene rings, which confer significant antioxidant properties. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C16H18N2O4 |
|---|---|
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
4-[5-(3,4-dihydroxyphenyl)piperazin-2-yl]benzene-1,2-diol |
InChI |
InChI=1S/C16H18N2O4/c19-13-3-1-9(5-15(13)21)11-7-18-12(8-17-11)10-2-4-14(20)16(22)6-10/h1-6,11-12,17-22H,7-8H2 |
InChI-Schlüssel |
KNOWUIVBMKCGSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NCC(N1)C2=CC(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


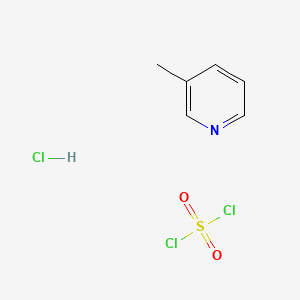
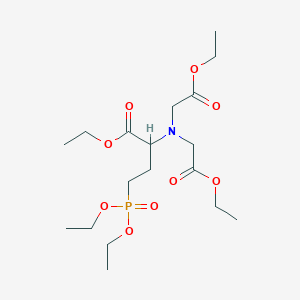
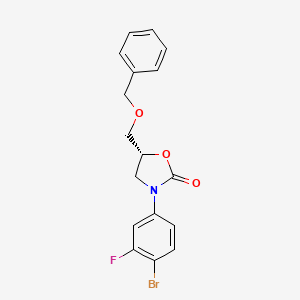

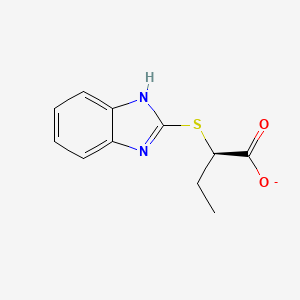

![6-methyl-3-(trimethylsilyl)dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14753496.png)
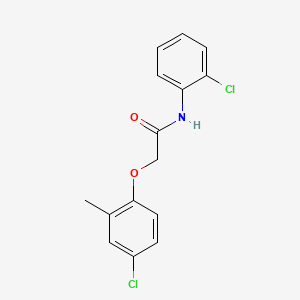
![(2R,3S,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14753508.png)

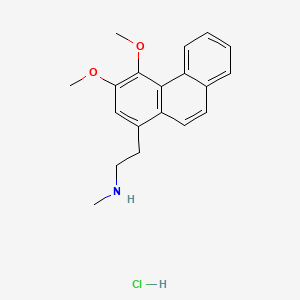
![3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14753536.png)
